1-(4-Chlorophenyl)-3-(dimethylamino)propan-1-one Hydrochloride
CAS No.: 5409-48-3
Cat. No.: VC13292293
Molecular Formula: C11H15Cl2NO
Molecular Weight: 248.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5409-48-3 |
---|---|
Molecular Formula | C11H15Cl2NO |
Molecular Weight | 248.15 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
Standard InChI | InChI=1S/C11H14ClNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H |
Standard InChI Key | MQURAWQCJQTMJM-UHFFFAOYSA-N |
SMILES | CN(C)CCC(=O)C1=CC=C(C=C1)Cl.Cl |
Canonical SMILES | CN(C)CCC(=O)C1=CC=C(C=C1)Cl.Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
The systematic IUPAC name for this compound is 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride, reflecting its substitution pattern and ionic form . The molecular structure consists of a propanone chain where the carbonyl group is bonded to a 4-chlorophenyl ring at position 1 and a dimethylamino group at position 3. The hydrochloride salt enhances its stability and solubility in polar solvents .
Table 1: Key Physicochemical Properties
The compound’s crystalline structure has been resolved via X-ray diffraction, revealing a planar chlorophenyl ring and a staggered conformation of the dimethylamino group . The hydrochloride counterion forms hydrogen bonds with the carbonyl oxygen, stabilizing the solid-state structure .
Spectral Characterization
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: a strong absorption band at 1680–1700 cm corresponds to the carbonyl stretch, while N–H stretches from the dimethylamino group appear at 3300–3500 cm . Nuclear magnetic resonance (NMR) data ( and ) further confirm the structure, with aromatic protons resonating at 7.4–7.6 ppm and methyl groups from dimethylamine at 2.2–2.4 ppm .
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically begins with the condensation of 4-chlorobenzaldehyde and dimethylamine in the presence of acetone under acidic conditions. Hydrochloric acid catalyzes the formation of an imine intermediate, which undergoes reduction to yield the target compound.
Table 2: Representative Synthesis Protocol
Step | Reactants | Conditions | Yield |
---|---|---|---|
1 | 4-Chlorobenzaldehyde, Dimethylamine | HCl, Acetone, 60°C, 6 hr | 75% |
2 | Intermediate Imine | NaBH, MeOH, 0°C | 85% |
Alternative routes involve Grignard reactions or Ullmann coupling, though these methods are less efficient . Recent patents describe microwave-assisted synthesis to reduce reaction times and improve purity .
Industrial-Scale Production
Large-scale manufacturing requires stringent control over stoichiometry and temperature to minimize byproducts like 4-chlorophenyl ketones . Purification via recrystallization from ethanol/water mixtures achieves >97% purity, as verified by high-performance liquid chromatography (HPLC) .
Biological and Pharmacological Activities
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 32 µg/mL for Staphylococcus aureus) and fungi (Candida albicans, MIC = 64 µg/mL). Its amphiphilic nature disrupts microbial cell membranes, as evidenced by electron microscopy.
Table 3: Antimicrobial Activity Profile
Microorganism | MIC (µg/mL) | Mechanism |
---|---|---|
Staphylococcus aureus | 32 | Membrane disruption |
Escherichia coli | >128 | No activity |
Candida albicans | 64 | Ergosterol synthesis inhibition |
Neuropharmacological Effects
Structural analogs of this compound act as serotonin-norepinephrine reuptake inhibitors (SNRIs), though direct evidence for its psychoactivity remains limited . Molecular docking studies predict affinity for the dopamine transporter (DAT) with a binding energy of −8.2 kcal/mol .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to antihistamines and antidepressants. For example, reductive amination yields derivatives with improved blood-brain barrier permeability .
Organic Synthesis Reagent
Its ketone group participates in nucleophilic additions, forming alcohols or amines. For instance, reaction with phenylmagnesium bromide produces a tertiary alcohol in 89% yield.
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